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Compound of Interest

Compound Name: flatoril

Cat. No.: B1178567

Disclaimer: This technical guide summarizes publicly available preclinical information on
Flatoril and its active components, Clebopride and Simethicone. Detailed experimental
protocols and comprehensive quantitative data from preclinical studies are not fully available in
the public domain. The information herein is intended for research, scientific, and drug
development professionals.

Flatoril is a combination drug product containing Clebopride, a prokinetic and antiemetic
agent, and Simethicone, an antiflatulent agent. Preclinical research has focused on the
individual safety and efficacy profiles of these two components.

Efficacy Assessment

The efficacy of Flatoril is attributed to the synergistic action of its two active ingredients.
Clebopride enhances gastrointestinal motility, while Simethicone reduces gas retention.

1.1. Mechanism of Action of Clebopride

Clebopride is a substituted benzamide that primarily acts as a dopamine D2 receptor
antagonist and a partial agonist at serotonin 5-HT4 receptors.[1] Its prokinetic and antiemetic
effects are mediated through these interactions.

e Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the gastrointestinal tract,
Clebopride counteracts the inhibitory effect of dopamine on gut motility, leading to increased
peristalsis.[1]
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e Serotonin 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors is thought to contribute to
the prokinetic effects of Clebopride, further enhancing gastrointestinal transit.[1]

A receptor binding assay using bovine brain membrane revealed that Clebopride binds to the
D2 dopamine receptor with a high affinity.[2]

1.2. Mechanism of Action of Simethicone

Simethicone is a stable, inert polymer of dimethylpolysiloxane that acts as a surfactant. It is not
absorbed systemically and its action is localized to the gastrointestinal tract.[3][4] Its
mechanism involves reducing the surface tension of gas bubbles, causing them to coalesce
into larger bubbles that can be more easily expelled from the body.[3]

Safety and Toxicology

Preclinical safety evaluation of Flatoril has been conducted on its individual components,
Clebopride and Simethicone.

2.1. Acute Toxicity

Acute toxicity studies are designed to assess the effects of a single, high dose of a substance.

. Route of
Component Species o . LD50 Reference
Administration

) Data not publicly
Clebopride - - ] -
available

) ) > 2,008 mg/kg
Simethicone Rat Oral ) [5]
body weight

2.2. Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance over a longer period. A 90-day
feeding study of Simethicone in rats did not show any abnormalities.[5]

2.3. Reproductive and Developmental Toxicology
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Reproductive and developmental toxicity studies assess the potential effects of a substance on
fertility and fetal development. While the existence of teratogenicity studies for Clebopride has
been mentioned, specific data is not publicly available. Developmental toxicity studies on
Simethicone in rabbits have also been noted, but detailed results are not publicly available.

2.4. Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a substance on
vital physiological functions. An important aspect of this is assessing the potential for cardiac

arrhythmias.

e hERG Channel Inhibition: Clebopride has been shown to inhibit the human Ether-a-go-go-
Related Gene (hERG) potassium channel, which can be associated with QT interval
prolongation. An in-vitro study using hERG-stably transfected Chinese hamster ovarian
(CHO) cells determined the half-maximal inhibitory concentration (IC50).

Component Assay System IC50 Reference

Clebopride hERG-CHO 0.62 +/- 0.30 microM [6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies on Clebopride and
Simethicone are not available in the public domain. The following are generalized descriptions
based on standard toxicological and pharmacological testing procedures.

3.1. Acute Oral Toxicity Study (General Protocol)

This type of study is typically conducted in rodents (e.g., rats or mice) and follows guidelines
such as those from the Organisation for Economic Co-operation and Development (OECD).

e Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a specified

period.

» Dose Administration: A single high dose of the test substance is administered orally (e.g., via

gavage).
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» Observation: Animals are observed for signs of toxicity and mortality at regular intervals for
up to 14 days.

o Data Collection: Body weight, clinical signs of toxicity, and mortality are recorded.

e Necropsy: A gross necropsy is performed on all animals at the end of the study.
3.2. Receptor Binding Assay (General Protocol)

These assays are used to determine the affinity of a substance for a specific receptor.

 Membrane Preparation: A crude membrane fraction containing the receptor of interest is
prepared from a suitable tissue or cell line.

 Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known
to bind to the receptor, along with varying concentrations of the test substance.

e Separation: The receptor-bound radioligand is separated from the unbound radioligand,
typically by rapid filtration.

» Quantification: The amount of radioactivity bound to the receptors is measured.

o Data Analysis: The data is analyzed to determine the binding affinity (e.g., Ki) of the test
substance.

3.3. hERG Patch-Clamp Assay (General Protocol)

This in-vitro assay is used to assess the potential of a substance to block the hERG potassium
channel.

o Cell Culture: A cell line stably expressing the hERG channel (e.g., CHO or HEK 293 cells) is
used.

» Electrophysiological Recording: Whole-cell patch-clamp recordings are made from individual
cells.

o Drug Application: The test substance is applied to the cells at various concentrations.
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¢ Current Measurement: The effect of the substance on the hERG channel current is
measured.

« Data Analysis: The concentration-response data is used to calculate the IC50 value.
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Caption: Mechanism of action of Clebopride.

4.2. Experimental Workflow for Acute Oral Toxicity
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Caption: Generalized workflow for an acute oral toxicity study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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